5-(3,5-Dichlorophenyl)isoxazol-3-amine
Description
Significance of Isoxazole (B147169) Ring System in Bioactive Compounds and Drug Discovery
The isoxazole nucleus is a versatile building block in the synthesis of compounds with a broad spectrum of biological activities. nih.govresearchgate.netdaneshyari.comigi-global.comresearchgate.netijpca.orgresearchgate.netnih.gov Its presence is noted in numerous pharmaceuticals, agrochemicals, and natural products. nih.gov The unique arrangement of heteroatoms in the isoxazole ring allows for various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for binding to biological targets. daneshyari.com
The inherent chemical properties of the isoxazole ring, including its electron-rich nature and the susceptibility of the N-O bond to cleavage, provide avenues for further chemical modifications to enhance biological activity and selectivity. nih.gov Researchers have successfully incorporated the isoxazole moiety into compounds demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, among others. researchgate.netrsc.org This wide range of activities underscores the importance of the isoxazole scaffold in the quest for new therapeutic agents. researchgate.net
Below is a table summarizing some of the key biological activities associated with isoxazole-containing compounds:
| Biological Activity | Therapeutic Area |
| Antimicrobial | Infectious Diseases |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Disorders |
| Neuroprotective | Neurological Diseases |
| Anticonvulsant | Epilepsy |
| Antidiabetic | Diabetes Mellitus |
Role of Substituted Phenyl Moieties in Modulating Chemical and Biological Properties
The attachment of a substituted phenyl ring to a core scaffold, such as isoxazole, is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Phenyl rings are prevalent in many active pharmaceutical ingredients. nih.gov The nature and position of substituents on the phenyl ring can significantly influence factors like lipophilicity, electronic distribution, and steric hindrance.
For instance, electron-withdrawing groups, such as halogens, can alter the electron density of the entire molecule, potentially affecting its interaction with biological targets. mdpi.com The substitution pattern on the phenyl ring can also dictate the molecule's conformation, which is critical for its binding affinity and selectivity to a specific receptor or enzyme. science.gov By strategically modifying the substituents on the phenyl moiety, chemists can fine-tune the pharmacological profile of a lead compound to optimize its efficacy and other drug-like properties. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
ALEYESMSENTJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 3,5 Dichlorophenyl Isoxazol 3 Amine and Its Analogues
Retrosynthetic Analysis and Key Precursors for 5-(3,5-Dichlorophenyl)isoxazol-3-amine
A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The isoxazole (B147169) ring itself is the central feature, and its formation is the key challenge. The most common approaches to isoxazole synthesis involve either a [3+2] cycloaddition reaction or a ring-closure (condensation) reaction.
Disconnection Approach 1: Cycloaddition
Breaking the C3-N2 and C5-O1 bonds of the isoxazole ring suggests a [3+2] cycloaddition between a nitrile oxide and an alkyne. For the synthesis of a 3-aminoisoxazole (B106053), this would ideally involve the reaction of a nitrile oxide with an ynamine or a synthetic equivalent. Specifically for this compound, this translates to the reaction of 3,5-dichlorobenzonitrile (B1202942) oxide with an amino-alkyne synthon. The 3,5-dichlorobenzonitrile oxide can be generated in situ from the corresponding 3,5-dichlorobenzaldoxime by oxidation or from 3,5-dichlorobenzohydroximoyl halide .
Disconnection Approach 2: Ring Closure
Alternatively, disconnecting the N2-C3 and O1-C5 bonds points towards a condensation reaction. A common strategy for constructing 3-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). organic-chemistry.org For our target molecule, a key precursor would be a β-keto nitrile bearing a 3,5-dichlorophenyl group . This precursor, upon reaction with hydroxylamine, can cyclize to form the desired 3-aminoisoxazole. The regioselectivity of this reaction is crucial and can often be controlled by adjusting the reaction conditions such as pH and temperature. organic-chemistry.org
Another ring-closure strategy involves the reaction of an α,β-unsaturated ketone with hydroxylamine. researchgate.net In this case, an α,β-unsaturated ketone containing the 3,5-dichlorophenyl moiety would be a key precursor.
Based on these analyses, the key precursors for the synthesis of this compound can be summarized in the following table:
| Retrosynthetic Approach | Key Precursors |
| Cycloaddition | 3,5-Dichlorobenzonitrile oxide (from 3,5-dichlorobenzaldoxime or 3,5-dichlorobenzohydroximoyl halide) and an Amino-alkyne synthon |
| Ring Closure | A β-keto nitrile with a 3,5-dichlorophenyl group and Hydroxylamine |
| Ring Closure | An α,β-unsaturated ketone with a 3,5-dichlorophenyl group and Hydroxylamine |
Classical and Modern Synthetic Approaches for Isoxazole Ring Formation
The formation of the isoxazole ring is a cornerstone of synthesizing this compound and its analogues. Both classical and modern methods are employed, with a growing emphasis on efficiency, regioselectivity, and sustainability.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Nitrile Oxides with Alkynes)
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for the synthesis of isoxazoles. researchgate.netchesci.comwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the five-membered isoxazole ring. wikipedia.org
For the synthesis of 3-aminoisoxazoles, the choice of the alkyne component is critical. Ynamines (alkynes bearing an amino group) are direct precursors but can be unstable. Therefore, synthetic equivalents are often employed. The general reaction is depicted below:
In the context of synthesizing this compound, the reaction would involve 3,5-dichlorobenzonitrile oxide and a suitable amino-alkyne. The nitrile oxide is typically generated in situ from the corresponding aldoxime by oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide. biolmolchem.com
A significant challenge in the 1,3-dipolar cycloaddition approach is controlling the regioselectivity. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The regiochemical outcome is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. Generally, the reaction of terminal alkynes with nitrile oxides leads predominantly to the 3,5-disubstituted isoxazole. beilstein-journals.org
The stereoselectivity is primarily a concern when the cycloaddition leads to the formation of chiral centers, which is not the case in the direct synthesis of the aromatic isoxazole ring.
Ring-Closure Strategies (e.g., from β-Keto Esters, α,β-Unsaturated Ketones)
Ring-closure reactions provide a versatile alternative to cycloadditions for isoxazole synthesis. These methods typically involve the condensation of a three-carbon component with hydroxylamine or its derivatives.
A prominent method for synthesizing 3-aminoisoxazoles is the reaction of β-ketonitriles with hydroxylamine. organic-chemistry.org The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization. The regioselectivity of this reaction can be controlled by pH. Under acidic to neutral conditions (pH < 7), the reaction tends to favor the formation of 3-aminoisoxazoles, while basic conditions (pH > 8) often lead to the isomeric 5-aminoisoxazoles. organic-chemistry.org
Another classical approach involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride. This method typically yields 3,5-disubstituted isoxazoles. researchgate.net The reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine is a common example of this strategy.
The reaction of β-diketones with hydroxylamine hydrochloride is also a well-established method for preparing 3,5-disubstituted isoxazoles. rsc.org However, this can lead to mixtures of regioisomers depending on the substitution pattern of the diketone.
Green Chemistry Principles and Sustainable Synthesis Routes
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including isoxazoles. researchgate.net Key principles of green chemistry, such as the use of safer solvents, energy efficiency, and atom economy, are being increasingly applied.
For isoxazole synthesis, green approaches include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in both cycloaddition and ring-closure reactions. researchgate.net
Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a key aspect of green synthesis. semnan.ac.ircore.ac.uk
Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst, or using reusable catalysts, is highly desirable. wpmucdn.com For instance, some three-component reactions for the synthesis of isoxazolones have been reported to proceed under natural sunlight in water without any catalyst. semnan.ac.ir
Functionalization and Derivatization at the Amine Moiety
The amino group at the 3-position of the isoxazole ring in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Common functionalization reactions include N-acylation, N-alkylation, and N-sulfonylation.
N-Acylation: The amino group can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding amides. For example, the reaction of a 3-aminoisoxazole with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the N-acyl derivative.
N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. acs.org However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction of the amine with an aldehyde or ketone followed by reduction, is a common method for controlled mono-alkylation.
N-Sulfonylation: The amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This is a widely used transformation in medicinal chemistry to introduce the sulfonamide functional group.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amino group at the C3 position of the isoxazole ring is nucleophilic and readily participates in reactions with various electrophiles. These transformations are fundamental for creating libraries of derivatives with modified properties.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-(5-(3,5-Dichlorophenyl)isoxazol-3-yl)amides. This reaction is a common strategy to introduce a wide range of functional groups, from simple alkyl amides to more complex aromatic and heterocyclic amide moieties.
Alkylation: Direct alkylation of the 3-amino group can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is often the preferred method, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. The incorporation of C(sp3)-rich fragments through such methods is a key strategy in modern drug discovery. princeton.edu
Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium affords the corresponding sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore. For instance, 3-aminoisoxazole has been used as a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide.
Table 1: Representative Functionalization Reactions of the 3-Amino Group
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | N-Acyl Amide |
| Alkylation | Methyl Iodide | N-Alkyl Amine |
| Sulfonylation | Benzenesulfonyl Chloride | N-Sulfonamide |
Formation of Imines and Heterocyclic Condensation Products
The primary amino group of this compound is a versatile building block for the construction of more complex molecular architectures through imine formation and subsequent condensation reactions.
Imine Formation: The condensation of the 3-amino group with various aldehydes and ketones, typically under acidic catalysis, leads to the formation of the corresponding N-(5-(3,5-Dichlorophenyl)isoxazol-3-yl)imines, also known as Schiff bases. organic-chemistry.orgwpmucdn.com These imines are valuable intermediates themselves or can be the final target structures. The reaction is generally reversible and driven to completion by the removal of water.
Heterocyclic Condensation: The amine functionality allows the molecule to act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new heterocyclic rings fused to or linked to the isoxazole core. For example, reaction with β-ketoesters or ethoxymethylenemalonates can lead to the formation of isoxazolo[3,2-b]pyrimidine systems. Such reactions have been reported for analogues like 3-amino-5-methylisoxazole. frontiersin.org These condensation reactions significantly expand the chemical space accessible from the starting amine, providing pathways to novel polycyclic scaffolds. nih.gov
Table 2: Examples of Heterocyclic Condensation Reactions
| Reagent | Resulting Heterocyclic System |
|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Pyrimidine |
| Diethyl Malonate | Pyrimidinedione |
| α,β-Unsaturated Ketone | Dihydropyridine |
Transformations Involving the Isoxazole Ring System
While the amino group is a primary site for functionalization, the isoxazole ring and its dichlorophenyl substituent offer additional opportunities for chemical modification, including aromatic substitution, ring-opening, and cross-coupling reactions.
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the dichlorophenyl ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. The two chlorine atoms are deactivating but ortho-, para-directing. The isoxazole ring is generally considered an electron-withdrawing and thus deactivating group.
The combined effect of two deactivating chlorine atoms and a deactivating isoxazole moiety makes the phenyl ring highly electron-deficient and resistant to electrophilic attack. minia.edu.eg Standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), or sulfonation (using fuming H₂SO₄) would require harsh conditions. If a reaction were to occur, the electrophile would most likely be directed to the C-4 position of the phenyl ring (para to one chlorine and meta to the other), although the reaction would be sluggish. The positions ortho to the isoxazole ring are strongly deactivated.
Nucleophilic Attack and Ring-Opening Reactions
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that is susceptible to cleavage under certain conditions. acs.org This reactivity can be exploited to transform the heterocyclic core into valuable acyclic structures.
Nucleophilic attack, often by strong bases like alkoxides or hydroxides, can initiate ring-opening. The reaction typically proceeds via attack at the C5 position, followed by cleavage of the N-O bond, which can lead to the formation of β-ketonitrile derivatives. Reductive methods, such as catalytic hydrogenation using palladium or nickel catalysts, can also cleave the N-O bond, typically yielding enaminoketones. These ring-opening strategies convert the isoxazole into a masked form of a 1,3-dicarbonyl or related difunctionalized compound, which can then be used in further synthetic transformations. acs.org
Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification
The two chlorine atoms on the phenyl ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. youtube.com These reactions allow for the selective replacement of the chlorine atoms with a vast array of substituents, providing a powerful platform for generating molecular diversity.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
Stille Coupling: Reaction with organostannanes allows for the introduction of various hydrocarbyl groups.
Heck Coupling: Reaction with alkenes forms new C-C bonds, leading to styrenyl-type derivatives.
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines, amides, or carbamates allows for the formation of C-N bonds, replacing the chlorine with a nitrogen-based functional group.
The selective mono- or di-substitution can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligand, and temperature. nih.gov This methodology is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. mdpi.com
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Diversification
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Example |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | C-C (sp²) | 5-(3-Chloro-5-phenylphenyl)isoxazol-3-amine |
| Sonogashira Coupling | Phenylacetylene | C-C (sp) | 5-(3-Chloro-5-(phenylethynyl)phenyl)isoxazol-3-amine |
| Buchwald-Hartwig | Aniline | C-N | 5-(3-Chloro-5-(phenylamino)phenyl)isoxazol-3-amine |
| Heck Coupling | Styrene | C-C (sp²) | 5-(3-Chloro-5-styrylphenyl)isoxazol-3-amine |
Stereochemical Considerations in the Synthesis of Chiral Analogues
While this compound itself is an achiral molecule, stereochemical considerations become important when synthesizing chiral derivatives. Chirality can be introduced through several synthetic strategies.
One approach involves the modification of the isoxazole ring. For example, asymmetric reduction of the isoxazole ring could lead to the formation of a chiral isoxazoline (B3343090) or isoxazolidine, creating one or two stereocenters.
Alternatively, chiral substituents can be introduced via the functionalization reactions described previously. For instance, acylation of the 3-amino group with a chiral carboxylic acid would produce a diastereomeric mixture if the molecule already contained a stereocenter, or a single enantiomer if a chiral resolving agent is used. Similarly, palladium-catalyzed coupling reactions can be performed with chiral coupling partners to introduce stereocenters on the side chains. The synthesis of complex chiral molecules built upon a dichlorophenyl-isoxazole core has been demonstrated in the literature, highlighting the importance of controlling stereochemistry for biological applications.
Advanced Structural Elucidation and Conformational Analysis of 5 3,5 Dichlorophenyl Isoxazol 3 Amine
High-Resolution Spectroscopic Methodologies for Comprehensive Structural Assignment
A combination of high-resolution spectroscopic techniques is essential for the unambiguous determination of the molecular structure of 5-(3,5-Dichlorophenyl)isoxazol-3-amine in both solution and solid states.
Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule. For this compound, a full suite of NMR experiments would provide a complete structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The isoxazole (B147169) ring proton (H4) would likely appear as a singlet, with a chemical shift influenced by the adjacent amino and dichlorophenyl groups; similar structures show this proton in the range of 6.1-6.8 ppm rsc.orgrjpbcs.com. The aromatic protons of the 3,5-dichlorophenyl ring are expected to appear as two signals: a triplet (or a finely split singlet) for the H4' proton and a doublet for the H2' and H6' protons. The protons of the amino group (-NH₂) would typically present as a broad singlet.
¹³C NMR: The carbon spectrum would reveal signals for all nine carbon atoms. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are characteristic of the heterocycle. Based on related structures, C3 (bearing the amino group) and C5 (bearing the aryl group) would be significantly downfield, while C4 would be upfield rsc.org. The carbons of the dichlorophenyl ring would show four distinct signals, with the chlorine-bearing carbons (C3' and C5') being the most downfield.
2D NMR:
COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons on the dichlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the C4, C2'/C6', and C4' signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which is useful for conformational analysis, such as the preferred orientation of the dichlorophenyl ring relative to the isoxazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HMBC Correlations (from ¹H) |
| 3-NH₂ | 5.5 - 6.5 (broad s, 2H) | - | C3, C4 |
| C3 | - | 168 - 172 | - |
| H4 | 6.2 - 6.7 (s, 1H) | 95 - 100 | C3, C5, C1' |
| C5 | - | 160 - 165 | - |
| C1' | - | 128 - 132 | - |
| H2', H6' | 7.6 - 7.8 (d, 2H) | 125 - 128 | C4', C1', C5, C-Cl |
| C3', C5' (C-Cl) | - | 134 - 137 | - |
| H4' | 7.4 - 7.6 (t, 1H) | 129 - 132 | C2', C6', C-Cl |
| Predicted values are based on analyses of similar isoxazole structures. rsc.orgrjpbcs.com |
HRMS provides an exact mass measurement, allowing for the determination of the elemental formula of a compound with high confidence. For this compound (C₉H₆Cl₂N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. Collision-induced dissociation (CID) of the protonated molecule would likely involve characteristic cleavage of the isoxazole ring, a common fragmentation pathway for this heterocycle acs.org. Predicted fragmentation could include the loss of small molecules like HCN or CO, as well as cleavage at the C5-C(aryl) bond. The isotopic pattern resulting from the two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a key signature in all chlorine-containing fragments.
Table 2: Predicted HRMS Data for this compound
| Species | Calculated Exact Mass | Expected Key Fragments (from MS/MS) |
| [C₉H₆Cl₂N₂O + H]⁺ | 228.9884 | [M+H - CO]⁺, [M+H - HCN]⁺, [3,5-dichlorobenzonitrile]⁺, [3,5-dichlorophenyl]⁺ |
| Exact mass calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
Vibrational spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
FTIR (Fourier Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show strong, sharp absorption bands corresponding to the N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹). Other key absorptions would include C-H stretching from the aromatic ring (~3100 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), N-O stretching (~1350-1400 cm⁻¹), and strong C-Cl stretching vibrations from the dichlorophenyl group (typically below 800 cm⁻¹) rjpbcs.com.
Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong Raman signals. The C-Cl symmetric stretch would also be Raman active.
Comparing experimental spectra with theoretical calculations using Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FTIR Range | Expected Raman Range |
| N-H Stretch (Amine) | 3300 - 3500 (m, sh) | Weak |
| C-H Stretch (Aromatic) | 3050 - 3150 (w) | Strong |
| C=N Stretch (Isoxazole) | 1600 - 1650 (s) | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 (m-s) | Strong |
| N-O Stretch (Isoxazole) | 1350 - 1400 (s) | Medium |
| C-Cl Stretch | 700 - 800 (s) | Strong |
| (s = strong, m = medium, w = weak, sh = sharp) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the isoxazole and dichlorophenyl rings. Typically, isoxazole derivatives exhibit strong absorption bands in the UV region, often between 250-300 nm researchgate.netacs.org. The presence of the amino group (an auxochrome) and the dichlorophenyl group will influence the exact position (λₘₐₓ) and intensity of these absorption bands. Solvatochromic studies, measuring the spectrum in solvents of varying polarity, could provide insight into the nature of the electronic ground and excited states mdpi.com.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.
Table 4: Predicted Solid-State Structural Parameters from X-ray Crystallography
| Parameter | Expected Value | Significance |
| N-O Bond Length (isoxazole) | 1.41 - 1.44 Å | Characteristic of the isoxazole ring iucr.org. |
| C3-N Bond Length (amine) | 1.33 - 1.36 Å | Indicates potential conjugation of the amine lone pair with the ring iucr.org. |
| Dihedral Angle (Isoxazole-Phenyl) | 5° - 30° | Defines the rotational conformation of the two ring systems. |
| Intermolecular Interactions | N-H···N or N-H···O H-bonds | Governs the supramolecular assembly and crystal packing researchgate.netiucr.org. |
| Predicted values are based on analyses of similar amino-isoxazole crystal structures. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess (if applicable)
Chiroptical spectroscopy, including techniques like Circular Dichroism (CD), is used to study chiral molecules. This compound does not possess a stereocenter and is an achiral molecule. Therefore, it is not expected to exhibit a CD spectrum, and this technique would not be applicable for its analysis.
Computational Chemistry and Cheminformatics Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's reactivity and stability.
For isoxazole (B147169) derivatives, DFT calculations are commonly employed to determine optimized geometries and electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
While specific DFT studies on 5-(3,5-Dichlorophenyl)isoxazol-3-amine are not extensively detailed in publicly available literature, the methodologies are well-established for similar structures. For instance, in studies of other isoxazole-containing compounds, DFT with a basis set such as B3LYP/6-311++G(d,p) is often used to calculate these electronic properties. Such analyses would reveal the electron density distribution across the this compound molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The dichlorophenyl ring is expected to be electron-withdrawing, influencing the electronic character of the isoxazole core.
Table 1: Hypothetical Electronic Properties of this compound based on typical DFT calculations for similar isoxazoles.
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capacity |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity and solubility |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose.
MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the energy of the resulting conformers, a potential energy surface can be mapped, and low-energy conformations identified. For this compound, a key flexible bond would be the one connecting the dichlorophenyl ring to the isoxazole ring. The rotation around this bond would define the relative orientation of the two ring systems.
MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. These simulations can reveal the conformational landscape accessible to the molecule at a given temperature and in a specific environment (e.g., in solution). An MD simulation of this compound would illustrate how the molecule flexes and changes its shape, providing insights into its dynamic behavior and the probability of adopting specific conformations that might be necessary for biological activity.
In Silico ADME/Toxicity Prediction Methodologies
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is a critical step in drug discovery and development. In silico ADME/Tox prediction models have become increasingly important for early-stage evaluation of drug candidates, helping to reduce the likelihood of late-stage failures.
Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict a wide range of ADME/Tox parameters. For this compound, these models can predict properties such as its solubility, permeability (e.g., Caco-2 permeability for intestinal absorption), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can include assessments for mutagenicity, carcinogenicity, and cardiotoxicity.
Table 2: Predicted ADME/Tox Profile for this compound based on common in silico models.
| Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Aqueous Solubility | Moderate | Affects bioavailability |
| Intestinal Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |
| Distribution | ||
| Plasma Protein Binding | High | May affect free drug concentration |
| Metabolism | ||
| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |
| Excretion | ||
| Renal Excretion | Moderate | Influences dosing regimen |
| Toxicity | ||
| Ames Mutagenicity | Unlikely | Low risk of genetic damage |
| hERG Inhibition | Low to Moderate Risk | Needs experimental verification for cardiotoxicity |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.
Identification of Putative Binding Sites and Interaction Modes
For this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the molecule into its binding site. The choice of protein target would depend on the therapeutic area of interest. For example, isoxazole derivatives have been investigated as inhibitors of various enzymes and receptors. The docking algorithm would then explore different conformations and orientations of the ligand within the binding pocket, scoring them based on their predicted binding affinity. This process can identify the most likely binding pose and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
Analysis of Ligand-Receptor Complementarity
Once a putative binding mode is identified, a detailed analysis of the ligand-receptor complementarity is performed. This involves examining how well the shape and chemical properties of this compound match those of the protein's binding site. For instance, the dichlorophenyl group might fit into a hydrophobic pocket, while the amino group on the isoxazole ring could form hydrogen bonds with polar residues in the active site. Visualizing the docked complex allows researchers to understand the structural basis for binding and to propose modifications to the ligand that could enhance its affinity and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for understanding the structural requirements for a particular biological activity and for designing new, more potent analogues.
To develop a QSAR model for a series of isoxazole derivatives including this compound, a dataset of compounds with their corresponding measured biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity.
A well-validated QSAR model can then be used to predict the activity of new, untested analogues of this compound. This allows for the rational design of new compounds with potentially improved activity by suggesting which structural modifications are likely to be beneficial. For example, a QSAR model might indicate that increasing the electron-withdrawing character of the substituents on the phenyl ring enhances activity, guiding the synthesis of new analogues.
Feature Selection and Model Development
The development of a robust QSAR model begins with the crucial step of feature selection. This process involves choosing the most relevant molecular descriptors that correlate with the biological activity of the compounds under investigation. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. Given that thousands of descriptors can be calculated for a single molecule, feature selection is essential to reduce model complexity, avoid overfitting, and enhance the model's predictive power. nih.gov
Various feature selection techniques are employed in QSAR studies, including genetic algorithms, forward selection, backward elimination, and stepwise regression. nih.gov These methods aim to identify a subset of descriptors that best explains the variance in the biological activity data.
A pertinent example of QSAR model development for a structurally related class of compounds is the study conducted on a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives for their antifungal activity against Botrytis cinerea. acs.orgnih.gov In this study, a Hologram QSAR (HQSAR) model was developed. HQSAR is a 2D QSAR technique that does not require 3D alignment of molecules and instead uses molecular holograms, which are unique fingerprints of the chemical structure, as descriptors. acs.org
The HQSAR model was built using a training set of compounds to establish the structure-activity relationship and a test set to validate the model's predictive ability. The model's statistical quality was assessed using several parameters, which are summarized in the table below.
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.718 | A measure of the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.913 | A measure of the goodness of fit of the model to the training data. |
| Standard Error of Estimate (SEE) | 0.201 | The standard deviation of the residuals, indicating the precision of the model. |
| Number of Components | 6 | The optimal number of latent variables used in the partial least squares (PLS) analysis. |
The development of this HQSAR model illustrates the process of feature selection and model building. The molecular fragments (features) contributing to the antifungal activity were identified, providing a basis for understanding the structural requirements for activity.
Predictive Capabilities and Validation of QSAR Models
The ultimate goal of a QSAR model is to accurately predict the biological activity of new, untested compounds. nih.gov Therefore, rigorous validation is a critical step to ensure the model's reliability and predictive performance. Validation is typically performed through both internal and external procedures.
Internal validation assesses the robustness of the model using the training set data. A common method is leave-one-out cross-validation, which results in the cross-validated correlation coefficient (q²). mdpi.com A high q² value (typically > 0.5) indicates good internal predictive ability.
External validation is considered the most stringent test of a model's predictive power, as it uses a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model on the test set is evaluated using the predictive correlation coefficient (r²_pred).
In the HQSAR study of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives, the model demonstrated good predictive capability. acs.orgnih.gov The contribution maps generated from the HQSAR model provided insights into the structural features that positively or negatively influence antifungal activity. For instance, the presence of specific substituents on the phenyl rings was found to be crucial for activity. These maps serve as a guide for designing new derivatives with potentially enhanced activity.
Another example of a 3D-QSAR study on a broad series of isoxazole derivatives involved the development of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models also showed strong predictive ability, as indicated by their statistical parameters.
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.664 | 0.960 | 0.872 |
| CoMSIA | 0.706 | 0.969 | 0.866 |
The high values for q², r², and r²_pred in both the CoMFA and CoMSIA models indicate their robustness and excellent predictive capabilities for the studied series of isoxazole derivatives. nih.gov The contour maps from these models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity, providing a 3D representation of the structure-activity relationship. nih.govyakhak.org
These examples demonstrate that QSAR models, when properly developed and validated, are powerful tools in computational chemistry and cheminformatics for understanding and predicting the biological activity of compounds related to this compound.
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the biological research applications of the chemical compound “this compound” that adheres to the provided outline.
The conducted searches did not yield specific studies on the enzyme inhibition, receptor binding, ion channel modulation, protein-protein interaction modulation, or cellular effects (such as cell proliferation, apoptosis, or autophagy) of this compound. The available literature discusses the biological activities of various other isoxazole derivatives, but does not provide the specific mechanistic insights or data required to accurately and thoroughly populate the requested sections and subsections for this particular compound.
Therefore, it is not possible to construct an article that is both scientifically accurate and strictly focused solely on “this compound” as per the user's instructions. Writing the article would require making unsubstantiated extrapolations from related but structurally different compounds, which would violate the core requirement of focusing exclusively on the specified molecule.
Biological Research Applications and Mechanistic Insights Pre Clinical, in Vitro, in Vivo Excluding Clinical Human Trial Data, Dosage, Safety, or Specific Disease Treatment
Mechanism of Action Elucidation at the Molecular and Cellular Level
Structure-Activity Relationship (SAR) Studies for Target Engagement and Biological Potency
The 5-(3,5-Dichlorophenyl)isoxazol-3-amine scaffold serves as a valuable template in medicinal chemistry, with structure-activity relationship (SAR) studies revealing key structural features that govern target engagement and biological potency. Modifications to the dichlorophenyl ring, the isoxazole (B147169) core, and the 3-amino group have been explored to optimize the activity of related isoxazole derivatives.
The substitution pattern on the phenyl ring at the 5-position of the isoxazole is a critical determinant of activity. The presence of halogen atoms, such as the two chlorine atoms in the 3,5-positions, often contributes to enhanced potency. Research into related isoxazole compounds indicates that the introduction of halogens and small alkyl groups at the para-position of the phenyl ring can enhance inhibitory activity against certain targets. nih.gov Conversely, the introduction of bulky groups like t-Bu or electron-withdrawing groups such as NO₂ can drastically decrease activity. nih.gov
The isoxazole ring itself is a key structural motif. Its geometry and electronic properties are crucial for orienting the phenyl and amine substituents within a target's binding pocket. In studies of trisubstituted isoxazoles acting as allosteric modulators, the isoxazole core's positioning, influenced by linkers to other moieties, was shown to be vital for potent activity. dundee.ac.uk
The 3-amino group is another site for modification to probe SAR. In a study of related 5-amino-3-methyl-4-isoxazolecarboxamide (B1303315) derivatives, replacing the amino group with an amide linkage and further substitution on that amide's nitrogen led to compounds with immunomodulatory properties. nih.gov For diphenylalkylisoxazol-5-amine compounds, the introduction of the amino-isoxazole ring as a bioisostere for a urea (B33335) group proved to be a successful strategy for achieving potent activation of cardiac myosin. nih.gov SAR studies on these analogs showed that substitutions on the phenyl rings or replacing a phenyl ring with a heterocycle generally reduced activity, highlighting the specific requirements of the binding site. nih.gov
The following table summarizes the general SAR trends for isoxazole derivatives based on related structures.
| Molecular Region | Modification | Impact on Biological Potency |
| Phenyl Ring at C5 | Introduction of halogens (e.g., Cl, F) or small alkyl groups at the para-position. | Generally enhances activity. nih.gov |
| Introduction of bulky (e.g., t-Bu) or strongly electron-withdrawing (e.g., NO₂) groups. | Typically decreases activity. nih.gov | |
| Altering substitution pattern (e.g., from 3,5-dichloro to 2,6-dichloro). | Can significantly alter binding and activity, depending on the target. nih.gov | |
| Isoxazole Core | Replacement with an isoxazoline (B3343090) (dihydroisoxazole) ring. | Creates a different three-dimensional shape, which can be beneficial for certain targets. nih.gov |
| Substituent at C3 | Acylation of the 3-amino group to form amides. | Can introduce new interaction points and modulate properties like solubility and cell permeability. |
| N-alkylation of the 3-amino group. | May impact hydrogen bonding capacity and steric fit within the binding pocket. |
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In the process of lead optimization in drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are crucial for selecting candidates with a higher probability of success. These metrics evaluate the binding energy of a ligand in relation to its size and lipophilicity, respectively, guiding the development of compounds that are not unnecessarily large or greasy. nih.gov
Ligand Efficiency (LE) is a measure of the binding affinity per heavy atom (non-hydrogen atom). It is calculated as: LE = (1.37 x pActivity) / HAC where pActivity is the negative logarithm of the activity value (e.g., IC₅₀, Kᵢ) and HAC is the heavy atom count. A higher LE value is generally desirable, indicating a more efficient binding of the molecule to its target. nih.gov
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pActivity - logP Higher LLE values (typically >5) are preferred, as they suggest that the compound's potency is not solely derived from increasing lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. nih.gov
While specific LE and LLE values for this compound are not publicly available, we can illustrate their application with a hypothetical lead optimization scenario starting from a similar, less potent analog. The goal is to improve potency without disproportionately increasing molecular size or lipophilicity.
| Compound | Structure Modification | IC₅₀ (nM) | pIC₅₀ | HAC | logP | LE | LLE |
| Analog A | 5-(Phenyl)isoxazol-3-amine | 500 | 6.3 | 12 | 0.69 | 2.1 | |
| Analog B | 5-(4-Chlorophenyl)isoxazol-3-amine | 150 | 6.8 | 13 | 0.65 | 2.6 | |
| Lead Compound | This compound | 50 | 7.3 | 14 | 0.61 | 3.1 |
In this hypothetical example, the progression from Analog A to the lead compound shows a desirable trend. The addition of chlorine atoms increases potency (lower IC₅₀, higher pIC₅₀). Importantly, the LE and LLE values also increase, indicating that the gain in potency is efficient relative to the increase in size and lipophilicity. This type of analysis is fundamental in guiding chemists to make structural modifications that result in higher-quality lead compounds.
Pre-clinical In Vitro and In Vivo Models for Efficacy Proof-of-Concept
The biological effects and mechanisms of action of isoxazole-based compounds are investigated using a variety of pre-clinical models. These models are essential for demonstrating efficacy at a cellular and whole-organism level, providing proof-of-concept for a compound's therapeutic potential by validating its interaction with a specific biological target or pathway.
In Vitro Models: Cell-based assays are the primary tool for initial efficacy screening and mechanism-of-action studies. For isoxazole derivatives with potential immunomodulatory effects, primary cell cultures are often used. For instance, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been evaluated in cultures of mouse splenocytes to measure their impact on mitogen-induced lymphocyte proliferation. nih.gov The production of key cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), is also quantified in macrophage-enriched peritoneal cell cultures stimulated with lipopolysaccharide (LPS) to assess anti-inflammatory activity. nih.gov
Human cancer cell lines are also employed to explore the effects of isoxazole compounds. For example, the Caco-2 human colorectal adenocarcinoma cell line has been used to study the modulation of autoimmune and inflammatory gene expression by isoxazole derivatives. nih.gov Such models allow for detailed investigation into how these compounds alter cellular signaling and gene regulation.
In Vivo Models: To evaluate efficacy in a more complex biological system, animal models are utilized. For compounds targeting the immune system, models of delayed-type hypersensitivity (DTH) and carrageenan-induced paw edema in mice are common. nih.gov These models help to determine if the in vitro immunomodulatory effects translate to a functional outcome in a living organism.
Furthermore, genetically modified animal models are used to study compounds in the context of specific molecular pathways. For investigating the role of isoxazole-based compounds on glutamate (B1630785) receptor signaling, mouse models of amyotrophic lateral sclerosis (ALS), such as the superoxide (B77818) dismutase 1 (SOD1) G93A transgenic mouse, have been employed. nih.gov In these models, researchers can assess the compound's ability to modulate disease-relevant phenotypes, such as motor neuron hyperexcitability. These pre-clinical studies provide critical data on a compound's potential efficacy and mechanism before any consideration for human trials.
Pharmacodynamic Markers and Biomarker Identification
Pharmacodynamic (PD) markers are essential tools in pre-clinical research to provide evidence of target engagement and to quantify the biological effect of a compound. For isoxazole derivatives, several potential PD markers have been identified in cellular and animal models, allowing researchers to track the compound's activity.
In immunomodulatory studies, the levels of pro-inflammatory cytokines are key biomarkers. The production of IL-1β and TNF-α by immune cells can be measured following treatment with an isoxazole compound to demonstrate its anti-inflammatory effect. nih.gov A significant reduction in the secretion of these cytokines in response to an inflammatory stimulus would serve as a robust PD marker.
Gene expression analysis provides a more detailed fingerprint of a compound's biological activity. Studies using human Caco-2 cells have shown that isoxazole derivatives can modulate the expression of a wide array of genes involved in inflammation and autoimmunity. nih.gov For example, the downregulation of Toll-like receptor 4 (TLR4) and Interleukin-10 (IL-10) RNA levels, or the upregulation of CX3CL1 and IL-17F, could be used as specific biomarkers to confirm the compound's mechanism of action in target tissues. nih.gov
In neuroscience research focusing on glutamate signaling, the expression levels of specific receptor subunits can act as biomarkers. Dysregulation of the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA) receptor Subunit 2 (GluA2) has been identified as an early event in motor neuron vulnerability. nih.gov Therefore, the measurement of GluA2 transcript and protein levels in response to treatment with an isoxazole-based AMPA receptor modulator would be a direct pharmacodynamic marker of target engagement.
The following table summarizes potential PD markers for isoxazole derivatives based on pre-clinical studies.
| Marker Type | Specific Biomarker | Model System | Observed Change |
| Protein (Cytokine) | IL-1β, TNF-α | Mouse peritoneal macrophages | Decreased production. nih.gov |
| Gene Expression | TLR4, IL-10 | Human Caco-2 cells | Downregulation. nih.gov |
| CX3CL1, IL-17F | Human Caco-2 cells | Upregulation. nih.gov | |
| IL-1B, IL-6, CCL22 | Human Caco-2 cells | Upregulation. nih.gov | |
| Protein (Receptor) | AMPA Receptor Subunit 2 (GluA2) | Mouse motor neurons, iPSC-derived human motor neurons | Modulation of expression levels. nih.gov |
Pathway Analysis in Cellular and Animal Models
Pathway analysis is a powerful bioinformatic approach used to understand the broader biological impact of a compound by identifying the cellular signaling pathways that are significantly modulated. This analysis helps to place the observed changes in individual genes or proteins into a functional context.
For isoxazole derivatives with immunomodulatory properties, pathway analysis of gene expression data from Caco-2 cells has revealed that a majority of the differentially expressed genes are involved in cellular inflammatory response pathways. nih.gov This indicates that the compounds exert their effects by globally shifting the cellular machinery involved in inflammation, rather than acting on a single, isolated target. The modulation of genes for interleukins (IL-1B, IL-6, IL-10), chemokines (CCL22), and key signaling receptors (TLR4) points to a broad impact on immune signaling cascades. nih.gov
In the context of neurological research, isoxazole-based compounds have been linked to the α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate (AMPA)-mediated glutamate receptor signaling pathway. nih.gov Transcriptional profiling of motor neurons from an ALS mouse model identified this pathway as one of the earliest to be dysregulated. nih.gov Compounds that interact with AMPA receptors are therefore investigated for their ability to correct signaling imbalances within this pathway. The ultimate goal is to mitigate downstream effects such as excessive calcium influx and excitotoxicity, which are believed to contribute to neurodegeneration. nih.gov Studies in animal models focus on whether modulating the AMPA receptor pathway can prevent or reverse the pathological and behavioral consequences of its dysregulation. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies for Isoxazole (B147169) Amines
The synthesis of isoxazole amines, including 5-(3,5-Dichlorophenyl)isoxazol-3-amine, is continuously evolving, with a focus on improving efficiency, regioselectivity, and environmental sustainability. Traditional methods often rely on the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com However, contemporary research is exploring more sophisticated and versatile strategies.
Recent advancements include one-pot, three-component coupling reactions, which offer a streamlined approach to constructing the isoxazole ring. For instance, the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol (B145695) provides a direct route to 5-substituted 3-aminoisoxazoles. nih.gov Another promising method involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which has been shown to be a synthetically useful route to 5-aminoisoxazoles in good yields. researchgate.net
Furthermore, green chemistry principles are being integrated into synthetic protocols. Microwave-induced organic synthesis, for example, has been successfully employed for the solvent-free synthesis of isoxazole derivatives, offering advantages such as shorter reaction times and higher yields. rsc.org The development of novel catalytic systems, including the use of gold chloride (AuCl3) for the cycloisomerization of α,β-acetylenic oximes and copper(I)-catalyzed cycloadditions, is also expanding the toolkit for isoxazole synthesis. ijpca.org These modern methodologies are pivotal for the efficient and diverse production of isoxazole amines for further investigation.
Application of Advanced Computational Approaches for Rational Design and Virtual Screening
The rational design and discovery of new bioactive molecules have been revolutionized by the application of advanced computational techniques. For isoxazole-based scaffolds like this compound, in silico methods such as virtual screening and molecular docking are instrumental in identifying potential biological targets and optimizing molecular structures for enhanced activity and selectivity. bonviewpress.commdpi.com
Virtual screening of large chemical databases, such as the ZINC database, has been successfully used to identify isoxazole-based molecules as potential inhibitors of targets like heat shock protein 90 (Hsp90). sciety.orgresearchgate.net These computational screens can efficiently filter vast numbers of compounds to select a manageable subset for experimental validation. Molecular docking simulations provide detailed insights into the binding modes of these compounds within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. sciety.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes correlations between the structural features of isoxazole derivatives and their biological activities. mdpi.com This information is invaluable for the rational design of new compounds with improved properties. For example, a series of novel substituted oxazole (B20620) isoxazole carboxamides were designed based on active subunit combination and evaluated as herbicide safeners, with molecular docking suggesting a competitive binding mechanism. nih.gov
| Computational Approach | Application in Isoxazole Research | Key Outcomes |
| Virtual Screening | Identification of Hsp90 inhibitors from the ZINC database. sciety.orgresearchgate.net | Discovery of novel isoxazole-based molecules with high binding affinity to Hsp90. sciety.orgresearchgate.net |
| Molecular Docking | Elucidation of binding modes of isoxazole derivatives with targets like Hsp90 and acetolactate synthase. sciety.orgnih.gov | Understanding of key molecular interactions (hydrogen bonds, hydrophobic interactions) guiding ligand binding. sciety.org |
| QSAR Modeling | Establishing structure-activity relationships for cytotoxicity of phenylindoles targeting the colchicine (B1669291) site. mdpi.com | Guiding the design of new derivatives with enhanced biological activity. mdpi.com |
Identification and Validation of Novel Biological Targets for Isoxazole-Based Scaffolds
The isoxazole core is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. rsc.org Research into isoxazole-based compounds has led to the identification and validation of numerous novel targets, opening up new avenues for therapeutic intervention.
One significant area of investigation is in cancer therapy. Isoxazole derivatives have been identified as potent inhibitors of heat shock protein 90 (Hsp90), a chaperone protein implicated in the progression of many cancers. bonviewpress.comsciety.org Additionally, 3-amino-benzo[d]isoxazole based compounds have shown potent inhibitory activity against the tyrosine kinase c-Met, a receptor involved in tumor growth and metastasis. nih.gov Other identified cancer-related targets include sirtuin 1 (SIRT1) and various cancer cell lines where isoxazole derivatives have demonstrated antiproliferative effects. nih.gov
Beyond oncology, isoxazole scaffolds have shown promise in targeting enzymes and receptors involved in other diseases. For instance, certain indole-containing isoxazoles have been evaluated for their secretory phospholipase A2 (sPLA2) inhibitory activity, which is relevant for inflammatory diseases. nih.gov The antibacterial potential of isoxazoles has also been explored, with some derivatives showing promising activity against pathogenic bacterial strains, potentially through the inhibition of DNA topoisomerase. nih.gov
| Biological Target | Therapeutic Area | Example Isoxazole Derivative |
| Heat Shock Protein 90 (Hsp90) | Cancer | Luminespib (an isoxazole-based molecule) bonviewpress.comsciety.org |
| Tyrosine Kinase c-Met | Cancer | 3-amino-benzo[d]isoxazole derivatives nih.gov |
| Secretory Phospholipase A2 (sPLA2) | Inflammation | Indole-containing isoxazoles nih.gov |
| DNA Topoisomerase | Infectious Diseases (Antibacterial) | Isoxazole-acridone skeleton compounds nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry Techniques
The synergy between high-throughput screening (HTS) and combinatorial chemistry is a powerful engine for modern drug discovery. HTS allows for the rapid screening of large libraries of compounds against a specific biological target, while combinatorial chemistry facilitates the synthesis of these extensive and diverse libraries. news-medical.netspringernature.com
Isoxazole-based libraries are well-suited for this integrated approach. The versatility of isoxazole synthesis allows for the creation of large, focused libraries of derivatives by systematically varying the substituents on the isoxazole ring. These libraries can then be subjected to HTS assays to identify "hit" compounds with desired biological activity. nih.gov For example, HTS has been employed to screen small-molecule libraries to identify novel antibacterial agents active against multidrug-resistant bacteria. nih.gov Similarly, screening of FDA-approved drug libraries has identified compounds with broad-spectrum antiviral activity. nih.gov
The data generated from HTS of isoxazole libraries can be used to establish structure-activity relationships (SAR), which in turn guides the design of next-generation compounds with improved potency and selectivity. news-medical.net This iterative cycle of combinatorial synthesis, HTS, and SAR analysis accelerates the process of lead identification and optimization.
Role of this compound as a Core Scaffold for Next-Generation Chemical Probes and Lead Compounds
The compound this compound possesses a unique combination of structural features that make it an attractive core scaffold for the development of next-generation chemical probes and lead compounds. The 3,5-dichlorophenyl group provides a distinct substitution pattern that can influence the compound's pharmacokinetic and pharmacodynamic properties. The isoxazole ring serves as a versatile and biologically active core, and the 3-amine group offers a convenient handle for further chemical modification and diversification.
The development of lead compounds often involves the strategic modification of a core scaffold to optimize its interaction with a biological target. The amine functionality of this compound can be readily derivatized to introduce a wide range of functional groups, allowing for the exploration of chemical space and the fine-tuning of biological activity. For instance, novel isoxazole-amide analogues have been synthesized and evaluated for their anticancer and antioxidant properties. nih.gov
Furthermore, the isoxazole scaffold itself is a key component of several approved drugs and clinical candidates, highlighting its therapeutic potential. The structural features of this compound, combined with the proven track record of the isoxazole class, position it as a valuable starting point for the design of novel chemical probes to investigate biological pathways and for the development of new lead compounds for a variety of therapeutic targets. The anti-inflammatory activities of compounds with a dichlorophenyl moiety further underscore the potential of this scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,5-Dichlorophenyl)isoxazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cycloaddition reactions between nitrile oxides and alkynes, with halogenated phenyl precursors. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (60–80°C), and catalysts like triethylamine. For example, halogenated intermediates (e.g., 3,5-dichlorophenylacetonitrile) can undergo [3+2] cycloaddition with hydroxylamine derivatives. Yield optimization requires controlled stoichiometry and inert atmospheres to minimize side reactions .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the isoxazole core.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and isoxazole ring protons (δ 6.5–6.7 ppm). Chlorine substituents induce deshielding in adjacent carbons.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm the amine and isoxazole moieties.
- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₉H₅Cl₂N₂O). Fragmentation patterns include loss of Cl (m/z 35/37) and isoxazole ring cleavage .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability testing should assess degradation under light, humidity, and temperature. Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring can detect decomposition products (e.g., hydrolysis of the isoxazole ring). Store in amber vials at –20°C under nitrogen to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in inhibiting enzymatic targets?
- Methodological Answer : Use kinetic assays (e.g., fluorescence quenching, stopped-flow spectroscopy) to determine inhibition constants (Kᵢ). Molecular docking (AutoDock Vina) and MD simulations can map binding interactions with target enzymes (e.g., cytochrome P450 isoforms). Validate hypotheses via site-directed mutagenesis of key residues identified in silico .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature, solvent controls) to minimize variability.
- Factorial Design : Test variables (e.g., cell line viability, incubation time) using a 2³ factorial matrix to identify confounding factors .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to isolate outliers and validate trends .
Q. How can computational modeling predict the environmental fate or metabolite pathways of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and toxicity endpoints.
- Metabolite Prediction : Tools like Meteor Nexus can simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) based on structural motifs .
Q. What methodological frameworks align the study of this compound with broader theoretical paradigms (e.g., drug discovery or agrochemical design)?
- Methodological Answer : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to integrate synthesis, bioactivity, and computational data. For example, link isoxazole’s electronic properties (Hammett constants) to its herbicidal activity via DFT calculations, grounded in transition-state theory .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
